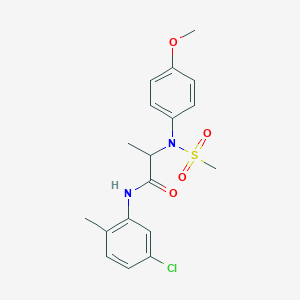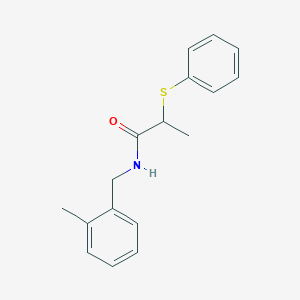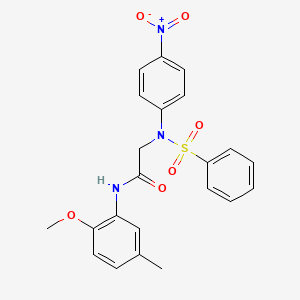![molecular formula C17H19FN4O2 B3928073 1-ethyl-N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-1H-pyrazole-4-carboxamide](/img/structure/B3928073.png)
1-ethyl-N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-1H-pyrazole-4-carboxamide
説明
1-ethyl-N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-1H-pyrazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as EPPC and belongs to the class of pyrazole carboxamide derivatives. The chemical structure of EPPC is shown below.
作用機序
The exact mechanism of action of EPPC is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways involved in cancer cell growth, inflammation, and viral replication. EPPC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Furthermore, EPPC has been shown to inhibit the replication of influenza virus and Zika virus by targeting the viral RNA polymerase.
Biochemical and Physiological Effects:
EPPC has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is believed to be one of the mechanisms by which it exerts its anticancer effects. EPPC has also been found to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of inflammatory diseases. Additionally, EPPC has been found to inhibit the replication of influenza virus and Zika virus by targeting the viral RNA polymerase.
実験室実験の利点と制限
One of the advantages of using EPPC in lab experiments is that it has been extensively studied for its potential therapeutic applications. Therefore, there is a wealth of information available on its chemical properties, synthesis, and biological activities. Additionally, EPPC has been found to be relatively safe and well-tolerated in animal models, which makes it a promising candidate for further preclinical and clinical studies.
One of the limitations of using EPPC in lab experiments is that its mechanism of action is not fully understood. Therefore, further research is needed to elucidate the exact molecular targets of EPPC and the signaling pathways involved in its therapeutic effects. Additionally, EPPC may have off-target effects on other enzymes and signaling pathways, which could limit its clinical utility.
将来の方向性
There are several future directions for research on EPPC. One area of interest is the development of EPPC analogs with improved potency and selectivity for specific molecular targets. Another area of interest is the investigation of the potential synergistic effects of EPPC with other anticancer, anti-inflammatory, and antiviral agents. Additionally, further research is needed to evaluate the safety and efficacy of EPPC in preclinical and clinical studies. Finally, the development of novel drug delivery systems for EPPC could improve its bioavailability and therapeutic efficacy.
科学的研究の応用
EPPC has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antiviral properties. EPPC has shown promising results in the treatment of various types of cancer, including breast cancer, lung cancer, and pancreatic cancer. It has also been found to be effective in reducing inflammation in various animal models of inflammatory diseases. Additionally, EPPC has exhibited antiviral activity against several viruses, including influenza virus and Zika virus.
特性
IUPAC Name |
1-ethyl-N-[1-[(3-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2/c1-2-22-10-13(8-19-22)17(24)20-15-7-16(23)21(11-15)9-12-4-3-5-14(18)6-12/h3-6,8,10,15H,2,7,9,11H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZOIRKXTKNAFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)NC2CC(=O)N(C2)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(4-benzyl-1-piperidinyl)methyl]-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B3927997.png)
![N-[4-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B3928005.png)
![N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]-2-phenoxyacetamide](/img/structure/B3928009.png)
![4-bromo-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B3928015.png)

![N-[(5-chloro-8-hydroxy-7-quinolinyl)(2,4-dichlorophenyl)methyl]-2-phenoxyacetamide](/img/structure/B3928035.png)
![N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-[4-(4-morpholinylsulfonyl)phenyl]glycinamide](/img/structure/B3928037.png)

![3-[(2-amino-5-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B3928057.png)
![2-(benzylthio)-N-[2-(phenylthio)ethyl]propanamide](/img/structure/B3928060.png)

![ethyl 4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B3928075.png)
![N-({[4-(1H-benzimidazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B3928080.png)